
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Protein Kinases
Isoquinolinesulfonamides, including derivatives structurally similar to the compound , have been studied for their ability to inhibit protein kinases. These compounds selectively inhibit cyclic nucleotide-dependent protein kinases, such as cAMP-dependent, cGMP-dependent, and protein kinase C, which play critical roles in cellular signaling pathways. Their inhibition potential is pivotal for therapeutic interventions in diseases where dysregulation of these kinases occurs, such as cancer, cardiovascular diseases, and neurological disorders (H. Hidaka et al., 1984).
Interaction with Carbonic Anhydrases
Structural analyses of isoquinoline derivatives, similar in function to the compound of interest, reveal their interaction with carbonic anhydrases (CAs). These enzymes regulate pH and CO2 transport, implicating the derivatives in potential therapeutic applications targeting cancer and neuronal disorders through selective inhibition of therapeutically relevant CA isozymes (P. Mader et al., 2011).
Antimicrobial Applications
Compounds with the tetrahydroquinoline and sulfonamide moieties exhibit significant antimicrobial activity. Studies on similar structures demonstrate their efficacy against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents. The structural basis for this activity involves interaction with microbial enzymes or cellular structures, disrupting vital processes (S. Vanparia et al., 2010).
Neuropharmacological Effects
Investigations into isoquinolinesulfonamide derivatives have shown their potential in affecting neuropharmacological targets, such as inhibiting cyclic AMP-dependent protein kinase, leading to effects on neurite outgrowth and protein phosphorylation. This suggests a potential for these compounds in treating neurodegenerative diseases or promoting neural regeneration (T. Chijiwa et al., 1990).
Antitumor Activity
Derivatives of tetrahydroquinoline, incorporating sulfonamide groups, have shown promising antitumor activities. Their mechanisms may involve interaction with cellular signaling pathways critical for tumor growth and survival, presenting a potential avenue for cancer therapy development (S. Alqasoumi et al., 2010).
properties
IUPAC Name |
2,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15(2)11-12-24-20-9-8-19(14-18(20)7-10-22(24)25)23-28(26,27)21-13-16(3)5-6-17(21)4/h5-6,8-9,13-15,23H,7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYSGGWSWYKGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]ethanesulfonyl fluoride](/img/structure/B2875816.png)
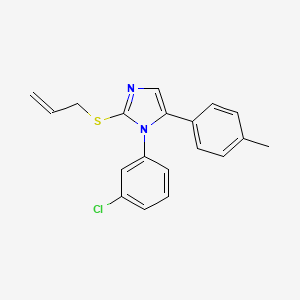
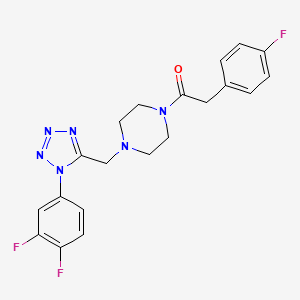
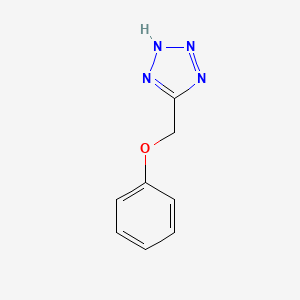

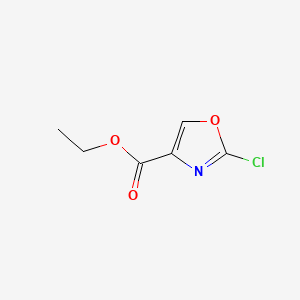
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2875829.png)
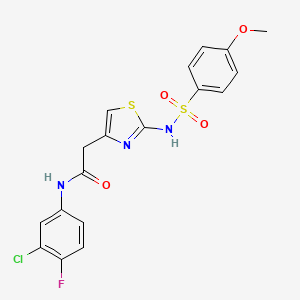


![2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile](/img/structure/B2875834.png)
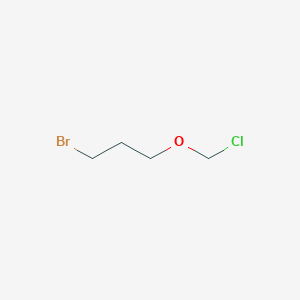
![2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2875837.png)
![1-allyl-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2875839.png)